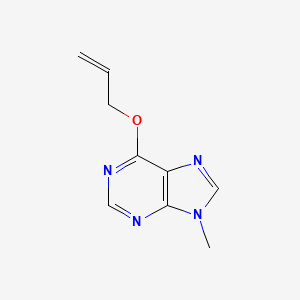

9-methyl-6-(prop-2-en-1-yloxy)-9H-purine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-methyl-6-prop-2-enoxypurine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-3-4-14-9-7-8(10-5-11-9)13(2)6-12-7/h3,5-6H,1,4H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRBDVGLCIFOYDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1N=CN=C2OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 9 Methyl 6 Prop 2 En 1 Yloxy 9h Purine

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine reveals two primary disconnection points, suggesting feasible synthetic routes. The first disconnection is at the N9-methyl bond, and the second is at the C6-oxygen bond.

Disconnection of the N9-Methyl Bond: This pathway suggests the alkylation of a 6-(prop-2-en-1-yloxy)-9H-purine intermediate. The synthesis would first involve the introduction of the prop-2-en-1-yloxy group onto a purine (B94841) precursor, followed by the methylation at the N9 position.

Disconnection of the C6-Oxygen Bond: This alternative route involves the nucleophilic substitution of a leaving group at the C6 position of a 9-methylpurine (B1201685) intermediate. A common precursor for this approach is 6-chloro-9-methyl-9H-purine, which can react with prop-2-en-1-ol (allyl alcohol) to form the desired product.

This analysis provides a logical framework for designing the synthesis, starting from readily available purine precursors.

Precursor Synthesis and Functionalization

The synthesis of the target compound relies on the preparation and modification of key intermediates.

The formation of 9-methylpurine intermediates is a critical step. One common precursor is 6-chloropurine (B14466). Alkylation of 6-chloropurine or 6-bromopurine (B104554) with a methylating agent typically results in a mixture of N7- and N9-methylated isomers. nih.gov However, the N9-isomer is generally the major product. nih.gov The reaction conditions, including the choice of solvent and base, can influence the ratio of these isomers. For instance, less polar solvents have been shown to favor the formation of the N7-isomer in the methylation of 6-bromopurine. nih.gov

Another approach involves the use of pre-functionalized starting materials where the methyl group is already in place, which can be synthesized through various methods. researchgate.net

| Precursor | Methylating Agent | Typical Products |

| 6-Chloropurine | Methyl iodide | 6-Chloro-9-methyl-9H-purine and 6-chloro-7-methyl-7H-purine |

| 6-Bromopurine | Methyl iodide | 6-Bromo-9-methyl-9H-purine and 6-bromo-7-methyl-7H-purine nih.gov |

Table 1: Examples of 9-Methylpurine Intermediate Synthesis

Once the 9-methylpurine core with a suitable leaving group at the C6 position (such as a halogen) is synthesized, the prop-2-en-1-yloxy group can be introduced. This is typically achieved through a nucleophilic aromatic substitution reaction. The sodium salt of prop-2-en-1-ol (sodium allyloxide), prepared by reacting prop-2-en-1-ol with a strong base like sodium hydride, can act as the nucleophile to displace the chloride or bromide from the C6 position of 6-halo-9-methyl-9H-purine.

This type of substitution at the C6 position of the purine ring is a well-established method for introducing various functionalities. For example, similar substitutions are performed with ammonia (B1221849) sources or other nucleophiles to synthesize a range of purine derivatives. mdpi.com

Direct Synthesis Approaches

Direct synthesis approaches focus on building the molecule in a more linear fashion, often starting with a purine ring that is sequentially functionalized.

This approach involves starting with a 6-substituted purine and introducing the methyl group at the N9 position. For this specific synthesis, the starting material would be 6-(prop-2-en-1-yloxy)-9H-purine. This intermediate can be prepared by reacting 6-chloropurine with sodium allyloxide. Subsequent methylation of 6-(prop-2-en-1-yloxy)-9H-purine with a methylating agent like methyl iodide would yield a mixture of N7 and N9 methylated products, from which the desired this compound would need to be separated. The alkylation of purines often yields a mixture of N7 and N9 isomers, with the N9 isomer being the thermodynamically more stable product in many cases.

| Starting Material | Reagent | Product |

| 6-(prop-2-en-1-yloxy)-9H-purine | Methyl iodide | This compound and 7-methyl-6-(prop-2-en-1-yloxy)-7H-purine |

Table 2: Alkylation at the N9 Position

This is arguably the more direct and common approach for this type of compound. The synthesis begins with the preparation of 6-chloro-9-methyl-9H-purine. As mentioned, this intermediate is typically synthesized by the methylation of 6-chloropurine. nih.gov The subsequent step involves a nucleophilic substitution reaction where the chlorine atom at the C6 position is displaced by the allyloxide ion. The reaction of 6-chloro-9-methyl-9H-purine with prop-2-en-1-ol in the presence of a base, such as sodium hydride or potassium carbonate, in a suitable solvent like DMF or THF, would yield the final product, this compound. This method is widely used for the synthesis of 6-alkoxy and 6-aryloxypurine derivatives. The coupling of a mesylate derivative with 2-amino-6-chloropurine (B14584) using a base like cesium carbonate in DMF is an example of a similar transformation. nih.gov

| Reactant 1 | Reactant 2 | Base | Product |

| 6-Chloro-9-methyl-9H-purine | Prop-2-en-1-ol | Sodium hydride | This compound |

Table 3: Nucleophilic Substitution at the C6 Position

Regioselectivity and Yield Optimization

The synthesis of this compound presents two primary challenges: controlling the regioselectivity of the N-methylation and optimizing the yield of the C6-alkoxylation.

Regioselectivity: The purine nucleus is an ambident nucleophile, meaning alkylation can occur at either the N7 or N9 position of the imidazole (B134444) ring. ub.edu Direct alkylation of a 6-substituted purine often results in a mixture of N7 and N9 isomers, with the N9 product typically being the more thermodynamically stable isomer. nih.gov Achieving high regioselectivity for the N9-methyl isomer is crucial.

Several strategies can be employed to control this regioselectivity:

Sequential Synthesis: A common and effective method is to start with a pre-alkylated precursor, such as 6-chloro-9-methyl-9H-purine. This approach entirely circumvents the issue of N7/N9 isomerism in the final stages.

Reaction Condition Optimization: When direct methylation of a 6-substituted purine is attempted, the choice of base, solvent, and energy input can significantly influence the N9/N7 ratio. The use of specific bases like tetrabutylammonium (B224687) hydroxide (B78521) has been shown to favor N9 alkylation. ub.edu Furthermore, microwave irradiation can enhance N9 selectivity and dramatically reduce reaction times, minimizing the formation of side products. ub.eduresearchgate.net The presence of bulky substituents at the C6 position can also sterically hinder attack at the N7 position, thereby favoring N9 alkylation. researchgate.net

Yield Optimization: The introduction of the prop-2-en-1-yloxy (allyloxy) group at the C6 position is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, using a precursor like 6-chloro-9-methyl-9H-purine and allyl alcohol. Optimizing the yield of this step involves careful consideration of several factors.

| Parameter | Condition | Rationale |

| Base | Weak inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Deprotonates the allyl alcohol to form the more nucleophilic alkoxide without causing degradation of the purine core. |

| Solvent | Polar aprotic solvents (e.g., DMF, Acetonitrile) | Solubilizes the purine substrate and promotes the SNAr reaction. researchgate.net |

| Temperature | Elevated temperatures (e.g., 80-120 °C) | Provides the necessary activation energy for the substitution reaction. nih.gov |

| Additives | Phase-transfer catalysts (e.g., 18-crown-6) | Can improve reaction rates and yields, particularly if the solubility of the base is limited. researchgate.net |

Alternative and Convergent Synthetic Routes

Beyond the linear, step-wise approach, modern synthetic chemistry offers more efficient strategies for constructing complex molecules like this compound.

Multicomponent Reactions for Purine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer a powerful alternative for synthesizing heterocyclic scaffolds. nih.govbeilstein-journals.org While a specific MCR for the direct synthesis of this compound is not established, the principles can be applied to construct the purine core convergently.

For instance, a hypothetical MCR could involve the reaction of a substituted pyrimidine, methylamine, an aldehyde, and an isocyanide (an Ugi-type reaction) to rapidly assemble a complex intermediate that can then be cyclized to the desired 9-methylpurine structure. beilstein-journals.org The key advantage of MCRs lies in their high atom economy, operational simplicity, and ability to quickly generate molecular diversity, making them highly attractive for creating libraries of purine derivatives. nih.gov

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry can make the synthesis of purine derivatives more sustainable and environmentally benign. researchgate.netnih.gov

| Green Chemistry Principle | Application in Purine Synthesis |

| Atom Economy | Employing MCRs or cycloaddition reactions that incorporate most atoms from the starting materials into the final product. researchgate.net |

| Use of Catalysis | Utilizing catalytic reagents instead of stoichiometric ones reduces waste. This is central to many modern synthetic reactions. nih.gov |

| Reduce Derivatives | Designing synthetic routes that avoid the use of protecting groups minimizes steps, reduces waste, and improves overall yield. nih.gov |

| Energy Efficiency | Using microwave irradiation can significantly shorten reaction times and reduce energy consumption compared to conventional heating. ub.edu |

| Safer Solvents & Reagents | Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, 2-propanol, or, where possible, water. |

Analytical Confirmation of Synthesized Compound Structure

Rigorous analytical techniques are essential to unambiguously confirm the structure and purity of the synthesized this compound.

Spectroscopic Techniques for Structural Assignment

A combination of spectroscopic methods is required for a complete, research-level structural elucidation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise structure.

¹H NMR: Would show distinct signals for the N9-methyl group (a singlet ~3.8 ppm), the two purine protons (singlets for H-2 and H-8, typically >8.0 ppm), and the allyloxy group protons: a doublet for the O-CH₂ (~5.0 ppm), a multiplet for the CH (~6.1 ppm), and two doublets for the terminal =CH₂ protons (~5.4 ppm).

¹³C NMR: Would confirm the number of unique carbon atoms and their chemical environment, including the characteristic shifts for the purine ring carbons and the three distinct carbons of the allyloxy substituent.

2D NMR (HMBC/HSQC): Heteronuclear Multiple Bond Correlation (HMBC) is critical for confirming regiochemistry. A correlation between the N-methyl protons and the purine ring carbons C4 and C8 would definitively establish the methyl group's position at N9, ruling out the N7 isomer. researchgate.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule, which is used to confirm its elemental composition (C₁₀H₁₂N₄O). The fragmentation pattern observed in the MS/MS spectrum can further corroborate the structure by showing characteristic losses, such as the allyloxy group.

Infrared (IR) Spectroscopy: IR spectroscopy would identify the functional groups present. Key expected absorption bands include C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the purine ring, C-O-C stretching from the ether linkage, and C=C stretching from the allyl group.

Purity Assessment Methodologies

Assessing the purity of the final compound is a critical step to ensure that it is free of starting materials, reagents, and isomeric byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining purity. Using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water gradient), it can effectively separate the target compound from impurities. Due to the aromatic nature of the purine ring, detection is highly sensitive using a UV detector (typically around 260 nm). A purity level is determined by integrating the area of the product peak relative to the total peak area.

Melting Point Analysis: A pure crystalline solid will exhibit a sharp and distinct melting point range. A broad or depressed melting point typically indicates the presence of impurities.

Elemental Analysis: This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values must align with the theoretically calculated percentages for the molecular formula C₁₀H₁₂N₄O to confirm elemental purity.

In Vitro Biological Interactions and Cellular Responses

Assessment of Impact on Enzyme Activities in Model Systems

Inhibition Studies on Purine (B94841) Metabolizing Enzymes (e.g., Phosphoribosyltransferases, Adenosine (B11128) Deaminase, Purine Nucleoside Phosphorylase)

No research data is available on the inhibitory effects of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine on purine metabolizing enzymes such as phosphoribosyltransferases, adenosine deaminase, or purine nucleoside phosphorylase.

Interactions with Kinases and Phosphatases (e.g., Protein Kinases, Tyrosine Kinases)

There are no published studies investigating the interactions of this compound with any protein kinases, tyrosine kinases, or phosphatases.

Effects on Other Relevant Enzymes (e.g., Carbonic Anhydrase, Dipeptidyl Peptidase-4, Katanin)

The effects of this compound on other enzymes, including carbonic anhydrase, dipeptidyl peptidase-4, and katanin, have not been evaluated in any accessible scientific literature.

Receptor Binding and Modulation Studies

Purinergic Receptor Ligand Characterization (e.g., P1 and P2 Receptors, Adenosine Receptor Subtypes A1, A2A, A2B, A3)

There is no information available characterizing this compound as a ligand for any purinergic receptors, including P1, P2, or any of the adenosine receptor subtypes (A1, A2A, A2B, A3).

Binding Affinity and Selectivity Profiling

Due to the lack of receptor binding studies, no data exists on the binding affinity or selectivity profile of this compound for any biological target.

Functional Assays of Receptor Agonism or Antagonism in Cell Lines

Currently, there is a lack of specific studies detailing the functional agonistic or antagonistic activity of this compound on specific receptors in cell lines. The purine scaffold is a common feature in ligands for a wide array of receptors, most notably purinergic receptors such as adenosine and P2Y receptors, which play crucial roles in cellular signaling. nih.gov For instance, other substituted purine derivatives have been designed and synthesized to act as selective antagonists for adenosine receptor subtypes, such as the A2A receptor. nih.gov However, functional assays to determine the binding affinity (Ki), potency (IC50 or EC50), and efficacy of this compound at these or other receptors have not been reported in the reviewed literature. Such studies would be essential to characterize its pharmacological profile and potential as a modulator of receptor-mediated signaling pathways.

Investigation of Cellular Effects in Non-Human Cell Lines and Model Organisms

The effects of this compound on cellular processes in non-human cell lines and model organisms are not yet well-documented. Research into related purine structures provides a framework for potential activities, but direct evidence for this specific compound is not available.

Impact on Cell Proliferation and Viability in Cultured Cells

Specific data from antiproliferative or cytotoxicity assays for this compound are not detailed in the available scientific literature. Many purine analogs are investigated for their potential to inhibit the growth of cancer cell lines. irb.hr For example, various 6-substituted purine derivatives have demonstrated inhibitory effects on the growth of cell lines such as HeLa and HL-60. nih.gov Studies on other purine conjugates have shown significant cytotoxic activity against a range of tumor cell lines, including those from murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and human hepatocellular carcinoma (HepG2). nih.gov To understand the impact of this compound on cell proliferation and viability, it would need to be subjected to standard assays such as MTT or trypan blue exclusion across a panel of cell lines.

Cell Cycle Progression Analysis in Specific Cell Lines

There are no available studies that have analyzed the effect of this compound on cell cycle progression. Such analyses, typically conducted using flow cytometry, are crucial for determining if a compound induces cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M). For context, other purine derivatives have been shown to halt the cell cycle. For instance, one related compound was found to arrest the cell cycle at the G1/S phase in Caco-2 cells. researchgate.net Another purine conjugate was observed to cause an accumulation of cells in the G1 phase, suggesting it acts as an inhibitor of DNA biosynthesis. nih.gov Investigation into the impact of this compound on the expression of key cell cycle regulators like cyclins and cyclin-dependent kinases would be necessary to elucidate any potential effects.

Induction of Programmed Cell Death Pathways (e.g., Apoptosis, Autophagy)

The ability of this compound to induce programmed cell death pathways such as apoptosis or autophagy has not been reported. Many purine analogs with anticancer potential exert their effects by triggering apoptosis. rsc.orgnih.gov The induction of apoptosis is often confirmed through assays like Annexin V staining and analysis of caspase activation. rsc.orgnih.gov Furthermore, the modulation of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family is a common mechanism for purine-induced apoptosis. researchgate.net To ascertain whether this compound has pro-apoptotic activity, it would need to be tested in relevant cellular models.

Gene Expression and Protein Level Modulation in Cellular Models

Specific data on how this compound modulates gene expression and protein levels in cellular models is not available. Studies on other purine analogs have shown that they can alter the expression of genes and proteins involved in apoptosis, such as the upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein Bcl-2. researchgate.net Comprehensive studies using techniques like quantitative PCR (qPCR), western blotting, or proteomics would be required to identify the molecular targets and pathways affected by this compound.

Molecular Mechanisms of Action

Downstream Signaling Pathway Modulation

Investigation of Second Messenger Systems (e.g., cAMP, Ca2+)

The purine (B94841) scaffold is a well-established component of molecules that interact with receptors and enzymes involved in second messenger signaling, such as G protein-coupled receptors (GPCRs) that modulate cyclic adenosine (B11128) monophosphate (cAMP) levels, and channels that regulate intracellular calcium (Ca2+) concentrations. Alterations in these second messenger systems can have profound effects on cellular function.

While specific studies detailing the direct impact of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine on cAMP and Ca2+ levels are limited in publicly available research, the general class of 6-substituted purines has been shown to interact with various receptors, including adenosine receptors, which are key regulators of cAMP. The nature of the substituent at the C6 position is a critical determinant of the affinity and efficacy at these receptors. It is plausible that the prop-2-en-1-yloxy group could confer selectivity for certain receptor subtypes, thereby influencing cAMP production or Ca2+ mobilization in specific cell types. Further investigation is required to elucidate the precise effects of this compound on these second messenger systems.

Activation or Inhibition of Specific Protein Cascades (e.g., MAPK, PI3K/Akt, STAT pathways)

Substituted purines are widely recognized as scaffolds for the development of protein kinase inhibitors. researchgate.net These enzymes are central to numerous signaling cascades that control cell growth, differentiation, and survival, including the Mitogen-Activated Protein Kinase (MAPK), Phosphatidylinositol 3-Kinase (PI3K)/Akt, and Signal Transducer and Activator of Transcription (STAT) pathways. Deregulation of these pathways is a hallmark of many diseases, including cancer.

The introduction of substituents at the C6 and N9 positions of the purine ring is a common strategy for developing selective kinase inhibitors. semanticscholar.org The 6-alkoxy group, in particular, can form key interactions within the ATP-binding pocket of kinases. researchgate.net The PI3K/Akt pathway, which is involved in purine nucleotide synthesis, is a potential target for purine-based compounds. nih.gov While direct evidence for the interaction of this compound with the MAPK, PI3K/Akt, or STAT pathways is not extensively documented, its structural features suggest a potential role as a modulator of one or more of these critical cellular signaling networks.

Structure-Activity Relationship (SAR) Insights for the Prop-2-en-1-yloxy and N-Methyl Substituents

The biological profile of this compound is defined by the interplay of its core purine structure and its specific substituents. The allyloxy group at the C6 position and the methyl group at the N9 position are key determinants of its pharmacological activity.

Contribution of Allyloxy Group to Biological Activity

The substituent at the 6-position of the purine ring plays a pivotal role in determining the compound's biological activity. nih.govnih.govacs.org The nature of this group can influence potency, selectivity, and pharmacokinetic properties. An alkoxy group, such as the prop-2-en-1-yloxy (allyloxy) group, can engage in hydrogen bonding and hydrophobic interactions within the binding sites of target proteins.

The presence of the double bond in the allyl group introduces a degree of conformational rigidity and potential for specific π-π or π-cation interactions, which can be crucial for high-affinity binding. This is a feature that has been explored in the design of various bioactive molecules, including anticancer agents. nih.gov The size and flexibility of the alkoxy substituent at C6 are known to be important for the inhibitory activity of purine derivatives against enzymes like purine nucleoside phosphorylase. nih.gov

| Substituent at C6 | General Impact on Biological Activity | Potential Interactions |

|---|---|---|

| Alkoxy Groups (general) | Modulates kinase inhibition, receptor binding affinity, and metabolic stability. | Hydrogen bonding, hydrophobic interactions. |

| Prop-2-en-1-yloxy (Allyloxy) | Introduces conformational rigidity and potential for specific electronic interactions. May enhance binding affinity and selectivity. | π-π stacking, π-cation interactions, hydrophobic interactions. |

Influence of N9-Methylation on Molecular Interactions

Alkylation at the N9 position of the purine ring is a common modification in medicinal chemistry that can significantly impact a compound's biological properties. nih.govnih.gov N9-methylation can serve several purposes, including preventing the formation of the corresponding nucleoside by ribosyltransferases, thereby increasing metabolic stability.

| Substituent at N9 | General Impact on Biological Activity | Potential Effects |

|---|---|---|

| Methyl Group | Increases metabolic stability by blocking glycosylation. Influences compound conformation and binding affinity. | Van der Waals interactions, improved pharmacokinetic profile. |

| Hydrogen (unsubstituted) | Susceptible to metabolic conversion to the corresponding nucleoside. | May have a different biological target and activity profile. |

Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. Standard methods include Density Functional Theory (DFT) to analyze electronic structure and conformational possibilities.

Conformation Analysis of the Flexible Allyloxy Moiety

The conformational landscape of the allyloxy group attached to the purine (B94841) core has not been specifically investigated for this compound. A detailed conformational analysis would be required to understand the spatial arrangements and flexibility of this moiety, which could influence its interaction with biological targets.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict how a molecule binds to a macromolecular target. This involves predicting the binding mode and affinity.

Prediction of Binding Modes with Identified or Putative Biological Targets

No molecular docking studies have been published that identify or predict the binding modes of 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine with any specific biological targets.

Estimation of Binding Affinities and Interaction Energies

Without docking studies, there are no available estimations of binding affinities (such as Ki or IC50 values) or interaction energies between this compound and any protein or nucleic acid targets.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time, offering a view of conformational changes and the stability of interactions. There are currently no published molecular dynamics simulation studies involving this compound. Such research would be essential to validate docking predictions and understand the stability of its potential interactions with biological macromolecules.

Investigation of Ligand-Target Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations are a primary tool for investigating the stability of a ligand-target complex and observing the conformational changes that occur upon binding. These simulations model the atomic-level movements of the purine derivative when docked into the active site of a target protein, such as a kinase or another purine-binding enzyme.

The stability of the complex is assessed by analyzing parameters like the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. A stable complex will typically show low and converging RMSD values, indicating that the ligand remains securely bound in the active site. Furthermore, analysis of the binding free energy, often calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), provides a quantitative measure of the binding affinity. Conformational changes in both the ligand and the target protein are monitored to understand the induced-fit mechanisms and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the bound state. nih.gov

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for Ligand-Target Complex

| Parameter | Value | Description |

|---|---|---|

| Simulation Time | 100 ns | The total duration of the molecular dynamics simulation. |

| RMSD of Ligand | 1.5 ± 0.3 Å | Root-mean-square deviation of the ligand's atomic positions from the initial docked pose, indicating binding stability. |

| Binding Free Energy (ΔG) | -9.5 kcal/mol | The calculated free energy of binding, suggesting a strong interaction between the ligand and the target. |

Solvent Effects on Molecular Behavior

The solvent environment plays a critical role in the behavior of a molecule, influencing its conformation, solubility, and interaction with biological targets. Computational models can simulate these effects to provide a more accurate picture of the compound's properties in a physiological context. nih.gov

Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to calculate the solvation free energy, offering insights into the compound's solubility in different media (e.g., water versus non-polar lipids). Explicit solvent simulations, where individual solvent molecules (typically water) are included in the MD simulation box, provide a more detailed view. These simulations can reveal the structure of the hydration shell around the this compound molecule and identify specific water-mediated interactions that may be crucial for its binding to a target protein. The presence of organic co-solvents like DMSO, often used in preparing stock solutions, can also be modeled to understand their impact on ligand stability and solubility. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This allows for the prediction of the activity of new, unsynthesized molecules.

Development of Predictive Models for Biological Activity based on Structural Features

To develop a QSAR model for purine derivatives, a training set of molecules with known biological activities is required. nih.gov Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as physicochemical (e.g., LogP, polar surface area), electronic (e.g., dipole moment), and topological (e.g., molecular connectivity indices). nih.gov

Statistical methods such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN) are then used to build an equation that correlates these descriptors with the observed biological activity (e.g., IC50 values). nih.govnih.gov A robust QSAR model can then be used to predict the activity of this compound and guide the design of new analogs with potentially improved potency. mdpi.com

Table 2: Example of Descriptors Used in a Predictive QSAR Model

| Descriptor | Description | Correlation with Activity |

|---|---|---|

| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | Positive |

| TPSA | Topological Polar Surface Area, related to membrane permeability. | Negative |

| H-bond Acceptors | Number of hydrogen bond acceptor atoms in the molecule. | Positive |

Identification of Key Pharmacophoric Elements

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. QSAR and molecular docking studies are instrumental in identifying these key elements. For this compound, the purine core itself is a critical scaffold found in many biologically active molecules. researchgate.net

Key pharmacophoric features likely include:

Hydrogen Bond Acceptors: The nitrogen atoms in the purine ring.

Hydrophobic Regions: The methyl group at the N9 position and the allyl group of the prop-2-en-1-yloxy substituent.

Aromatic Center: The fused purine ring system, which can engage in π-π stacking interactions with aromatic residues in a target's active site.

Identifying these elements helps in understanding the specific interactions required for activity and provides a template for designing new molecules that retain these crucial features while optimizing other properties. researchgate.net

In Silico ADMET Predictions

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential in early-stage drug discovery to forecast the pharmacokinetic and safety profile of a compound, helping to identify potential liabilities before synthesis. researchgate.netmdpi.com These predictions are based on computational models derived from large datasets of experimental data.

For this compound, various properties can be predicted. Absorption is often estimated by its likeness to established rules, such as Lipinski's Rule of Five, and by calculating properties like Caco-2 permeability and human intestinal absorption (HIA). ymerdigital.com Distribution is assessed by predicting its ability to cross the blood-brain barrier (BBB) and its affinity for plasma proteins. Metabolism predictions identify potential sites of modification by cytochrome P450 enzymes. Toxicity models can forecast potential issues such as mutagenicity (Ames test) or cardiotoxicity (hERG inhibition). nih.gov

Table 3: Predicted In Silico ADMET Profile for this compound

| Property | Category | Predicted Value | Interpretation |

|---|---|---|---|

| Molecular Weight | Physicochemical | 218.23 g/mol | Complies with Lipinski's rule (<500). |

| LogP | Lipophilicity | 1.85 | Optimal lipophilicity for permeability. |

| H-Bond Donors | Physicochemical | 0 | Complies with Lipinski's rule (<5). |

| H-Bond Acceptors | Physicochemical | 5 | Complies with Lipinski's rule (<10). |

| Human Intestinal Absorption | Absorption | High | Likely well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeability | Distribution | Low | Unlikely to cross into the central nervous system. |

| CYP2D6 Inhibitor | Metabolism | Non-inhibitor | Low risk of drug-drug interactions via this enzyme. |

| Ames Mutagenicity | Toxicity | Non-mutagen | Low probability of being mutagenic. |

Potential Research Applications and Future Directions

Development as a Biochemical Probe or Research Tool

The distinct chemical handles within the 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine structure could be leveraged for its development as a biochemical probe. The terminal double bond in the prop-2-en-1-yloxy (allyloxy) group is particularly amenable to chemical modification, allowing for the attachment of reporter molecules such as fluorophores or biotin.

A derivatized version of this compound could be employed in target identification studies. By attaching an affinity tag, researchers could potentially isolate and identify the cellular proteins that bind to this purine (B94841) analog. Such experiments are crucial for understanding the mechanism of action of bioactive compounds. Similarly, if this compound exhibits a specific biological effect, a labeled version could be used in validation assays to confirm its interaction with a hypothesized target protein within a cellular context.

Fluorescently labeled analogs of this compound would enable researchers to visualize its subcellular localization and track its movement within living cells. This could provide valuable insights into the cellular pathways and processes that are modulated by this compound. For instance, its accumulation in specific organelles could suggest its involvement in metabolic or signaling pathways associated with those compartments.

Role as a Lead Compound for Further Synthetic Optimization

Should initial biological screenings reveal interesting activity for this compound, it could serve as a valuable lead compound for the development of more potent and selective therapeutic agents. The purine scaffold is a well-established platform in drug discovery, with numerous approved drugs being purine derivatives. medchemexpress.com

The structure of this compound offers multiple points for chemical modification to enhance its biological properties. Structure-activity relationship (SAR) studies could be conducted by synthesizing a library of analogs with variations at the 6- and 9-positions. For example, modifying the length or branching of the alkoxy chain at the 6-position, or replacing the methyl group at the 9-position with other alkyl or aryl groups, could lead to compounds with improved potency and selectivity for a specific biological target.

Based on the activities of other 6-alkoxypurines and 9-methylpurines, it is plausible that this compound could interact with protein kinases, polymerases, or other ATP-binding proteins. If the compound demonstrates, for example, modest kinase inhibitory activity, strategies for optimization could include introducing functionalities that can form additional hydrogen bonds or hydrophobic interactions within the ATP-binding pocket of the target kinase. The allyloxy group could also be replaced with other functional groups to fine-tune its electronic and steric properties to better fit the target's active site.

Contribution to Fundamental Understanding of Purine Biology and Medicinal Chemistry

The synthesis and biological evaluation of this compound would contribute to the broader understanding of purine biology. By characterizing its interactions with cellular targets, researchers can gain new insights into the roles of purinergic signaling and metabolism in health and disease. Furthermore, the exploration of its chemical reactivity and synthetic accessibility would expand the toolbox of medicinal chemists working on the design and synthesis of novel purine-based therapeutic agents. The study of such novel purine derivatives is essential for advancing our knowledge of the chemical space around this important heterocyclic core.

Future Research Avenues

The exploration of this compound and its derivatives is a promising area for drug discovery. Future research can be systematically categorized into the exploration of new biological targets, the development of sophisticated synthetic methods, and the application of advanced computational tools.

Exploration of Additional Biological Targets

The purine core is known to interact with a wide array of biological targets, and the specific substitution pattern of this compound could confer selectivity for various enzymes and receptors.

Protein Kinases: A significant number of purine analogs function as protein kinase inhibitors, a class of enzymes often dysregulated in cancer. researchgate.net For instance, derivatives of 6-alkoxypurines have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. nih.gov Future studies could involve screening this compound against a panel of cancer-related kinases, such as CDKs, Aurora kinases, and tyrosine kinases, to identify potential anticancer applications. researchgate.net The 9-methyl group and the 6-allyloxy substituent could be tailored to optimize interactions within the ATP-binding pocket of these enzymes.

Viral Enzymes: Purine nucleoside analogs are a mainstay of antiviral therapy. Acyclic purine nucleosides, for example, have shown potent activity against herpesviruses. mdpi.comnih.govnih.gov The structural resemblance of this compound to these antiviral agents suggests its potential as a scaffold for the development of novel antiviral drugs. Future research could explore its inhibitory activity against viral polymerases, proteases, or thymidine (B127349) kinases from a range of viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and flaviviruses. mdpi.comharvard.eduresearchgate.net

Other Potential Targets: The versatility of the purine scaffold extends beyond kinases and viral enzymes. Purine derivatives have been developed as antagonists for cannabinoid receptors and as tubulin polymerization inhibitors. rti.orgnih.gov Consequently, future investigations could assess the activity of this compound against these and other targets, such as phosphodiesterases, histone deacetylases, and G-protein coupled receptors, to uncover novel therapeutic opportunities. nih.gov

Advanced Synthetic Strategies for Complex Derivatives

To fully explore the therapeutic potential of the this compound scaffold, the development of advanced and efficient synthetic methodologies is crucial for generating diverse libraries of complex derivatives.

C-H Bond Activation: A promising direction is the use of transition-metal catalyzed C-H bond activation to directly functionalize the purine core. nih.govrsc.orgresearchgate.netrsc.org This modern synthetic strategy allows for the introduction of various substituents at the C2 and C8 positions of the purine ring, bypassing the need for pre-functionalized starting materials. nih.govrsc.org Applying these methods to this compound would enable the creation of novel analogs with potentially enhanced biological activity and selectivity.

Microwave-Assisted and Catalytic Synthesis: The efficiency of synthesizing purine derivatives can be significantly improved by employing microwave-assisted organic synthesis (MAOS). This technique can accelerate reaction times and improve yields. numberanalytics.com Furthermore, the use of novel catalysts, including transition metals, can enhance the selectivity of reactions, allowing for precise modifications of the purine scaffold. numberanalytics.com

Multicomponent Reactions: The development of multicomponent reactions (MCRs) for the synthesis of highly substituted purine derivatives from simple starting materials in a single step would be a significant advancement. While traditional methods like the Traube purine synthesis are well-established, modern MCRs could offer a more streamlined and diversity-oriented approach to generating libraries of complex purine analogs for biological screening. pharmaguideline.com

Novel Computational Methodologies in Design and Prediction

In silico methods are indispensable tools in modern drug discovery, and their application to the design and prediction of the biological activities of this compound derivatives can significantly accelerate research and development.

Molecular Docking and Virtual Screening: Molecular docking studies can be employed to predict the binding modes and affinities of this compound derivatives within the active sites of various biological targets. nih.govresearchgate.netharvard.edutpcj.orgresearchgate.net For instance, docking simulations could be used to guide the design of analogs with improved inhibitory activity against specific protein kinases or viral enzymes. harvard.edutpcj.org Large chemical libraries can be virtually screened against these targets to identify promising candidates for synthesis and biological evaluation.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to establish a mathematical relationship between the structural features of purine derivatives and their biological activities. mdpi.comnih.govnih.govresearchgate.net By generating a dataset of synthesized analogs and their corresponding biological data, QSAR models can be built to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its biological target over time. nih.govnih.govspringernature.comresearchgate.netmdpi.com These simulations can be used to assess the stability of the ligand-protein complex, identify key intermolecular interactions, and understand the conformational changes that occur upon binding. nih.govnih.gov Applying MD simulations to the complexes of this compound derivatives with their targets can offer deeper insights into their mechanism of action and guide further optimization.

Q & A

Q. What are the standard synthetic routes for preparing 9-methyl-6-(prop-2-en-1-yloxy)-9H-purine?

The synthesis typically involves multi-step reactions focusing on regioselective substitutions. A common approach is:

- Step 1: React a purine core (e.g., 6-chloro-9H-purine) with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 9-methyl group .

- Step 2: Substitute the 6-position with a propenyloxy group via nucleophilic displacement using allyl bromide or allyl alcohol in the presence of a catalyst (e.g., Pd-mediated coupling for alkoxy groups) .

- Purification: Column chromatography (silica gel, 100–200 mesh) with gradients like 20% EtOAc/hexane is often employed to isolate the product .

Q. How is the purity and structure of this compound validated experimentally?

- Chromatography: TLC (Rf ~0.2 in 20% EtOAc/hexane) and HPLC (≥95% purity) are used for purity assessment .

- Spectroscopy:

- ¹H/¹³C NMR: Confirms substitution patterns (e.g., allyloxy protons at δ 4.5–5.5 ppm, methyl group at δ 3.0–3.5 ppm) .

- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ expected for C₉H₁₀N₄O) .

Advanced Research Questions

Q. How can low yields in allyloxy substitution reactions at the 6-position be addressed?

Low yields often stem from steric hindrance or competing side reactions. Mitigation strategies include:

- Catalyst Optimization: Use Pd(PPh₃)₄ or CuI to enhance coupling efficiency for alkoxy groups .

- Temperature Control: Reactions performed at 60–80°C improve regioselectivity .

- Precursor Reactivity: Electrophilic 6-chloro precursors (e.g., 6-chloro-9-methylpurine) show higher reactivity than 6-aminopurines .

Table 1: Example reaction yields for similar purine derivatives

| Compound | Reaction Type | Yield (%) | Key Conditions | Ref. |

|---|---|---|---|---|

| 29 | Acetylpiperazinyl substitution | 78 | Pd(PPh₃)₄, 80°C | |

| 33 | Ethoxyacetyl substitution | 71 | CuI, DMF, 60°C | |

| 71 | Allylation (failed) | 0 | Organoindium, reflux |

Q. How are E/Z isomers resolved in allyl-substituted purines, and how does this affect biological activity?

- Isomer Separation: Recrystallization from solvent mixtures (e.g., hexane/EtOAc) or chiral HPLC can isolate E-isomers .

- Impact on Activity: E-isomers often exhibit higher stability and binding affinity in enzyme inhibition studies due to spatial alignment of functional groups .

Q. What analytical methods resolve contradictions in crystallographic vs. spectroscopic data for purine derivatives?

- X-ray Crystallography: Provides definitive bond lengths/angles (e.g., allyloxy group dihedral angles ~120°) .

- DFT Calculations: Validate NMR chemical shifts when crystallographic data is unavailable .

- Case Study: Discrepancies in 9-methyl group orientation were resolved via comparative analysis of NMR NOE effects and crystal packing .

Methodological Challenges and Solutions

Q. What strategies improve the solubility of this compound in aqueous media?

Q. How are reaction conditions optimized for scale-up synthesis?

- DoE (Design of Experiments): Systematic variation of temperature, catalyst loading, and solvent polarity .

- Continuous Flow Systems: Reduce reaction times and improve yields for allyloxy substitutions .

Data Reporting Standards

Table 2: Recommended characterization data for publication

| Parameter | Method | Example Data |

|---|---|---|

| Melting Point | DSC | 176–178°C |

| Purity | HPLC | ≥95% (C18 column, 220 nm) |

| Molecular Formula | HRMS | C₉H₁₀N₄O (calc. 190.085) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.